CHEMBRDG-BB 5214970
Overview
Description
CHEMBRDG-BB 5214970, also known as (2Z)-2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-3,4-dihydronaphthalen-1(2H)-one, is a heterocyclic organic compound with the molecular formula C15H17NO and a molecular weight of 227.3 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure and properties.
Preparation Methods
The synthetic routes and reaction conditions for CHEMBRDG-BB 5214970 are not widely documented in publicly available sources it is typically synthesized through organic synthesis techniques involving the formation of heterocyclic compounds
Chemical Reactions Analysis
CHEMBRDG-BB 5214970 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CHEMBRDG-BB 5214970 has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: Researchers use it to study its effects on biological systems and its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties and interactions with biological targets.
Mechanism of Action
The mechanism of action of CHEMBRDG-BB 5214970 involves its interaction with specific molecular targets and pathways The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity
Comparison with Similar Compounds
CHEMBRDG-BB 5214970 can be compared with other similar heterocyclic compounds, such as:
CHEMBRDG-BB 5214971: A similar compound with slight variations in its chemical structure.
CHEMBRDG-BB 5214972: Another related compound with different functional groups
Properties
IUPAC Name |
(2Z)-2-[(E)-3-(dimethylamino)prop-2-enylidene]-3,4-dihydronaphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16(2)11-5-7-13-10-9-12-6-3-4-8-14(12)15(13)17/h3-8,11H,9-10H2,1-2H3/b11-5+,13-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXDCKOSCNEUJF-RKLIXYOZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC=C1CCC2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C=C\1/CCC2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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